Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
Description
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a structurally complex amide derivative characterized by an 18-carbon alkyl chain (octadecanamide backbone) and a propyl linker substituted with a bis(2-hydroxyethyl)oxidoamino group.
Properties
CAS No. |
66161-69-1 |
|---|---|
Molecular Formula |
C25H52N2O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3-(octadecanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C25H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-25(30)26-19-17-20-27(31,21-23-28)22-24-29/h28-29H,2-24H2,1H3,(H,26,30) |
InChI Key |
QEPINIINIXYTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C25H52N2O3
- Molecular Weight: 428.69 g/mol
- IUPAC Name: Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
- Other Names: N,N-bis(2-hydroxyethyl)octadecanamide, Stearic acid diethanolamide, Stearamide DEA
- SMILES: CCCCCCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO
- InChIKey: RUBMRRHXTTXPMB-UHFFFAOYSA-N
These identifiers confirm the compound’s structure as an octadecanamide linked through a propyl chain to a bis(2-hydroxyethyl) amino group.
Preparation Methods
Overview
The synthesis of Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the amidation of stearic acid or its derivatives with bis(2-hydroxyethyl)amine-containing moieties. The key steps include:
- Activation of the fatty acid (octadecanoic acid or stearic acid)
- Nucleophilic substitution or amidation with bis(2-hydroxyethyl)amine derivatives
- Purification and isolation of the final amide product
Synthetic Routes
Direct Amidation of Stearic Acid with Bis(2-hydroxyethyl)amine
- Reagents: Stearic acid, bis(2-hydroxyethyl)amine
- Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be used to promote amidation
- Conditions: Elevated temperature (typically 150–200°C) under reduced pressure to remove water formed during the reaction
- Mechanism: The carboxyl group of stearic acid reacts with the primary amine group of bis(2-hydroxyethyl)amine to form the amide bond, releasing water
- Outcome: Formation of N,N-bis(2-hydroxyethyl)octadecanamide with high purity after purification by recrystallization or chromatography
This method is widely used industrially due to its simplicity and cost-effectiveness.
Activation of Stearic Acid via Acid Chloride or Anhydride Intermediate
- Step 1: Conversion of stearic acid to stearoyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride
- Step 2: Reaction of stearoyl chloride with bis(2-hydroxyethyl)amine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5°C) to control exothermic reaction
- Step 3: Work-up and purification to isolate the amide
This approach provides better control over reaction rates and yields but requires handling of more reactive and potentially hazardous intermediates.
Use of Coupling Agents for Amidation
- Reagents: Stearic acid, bis(2-hydroxyethyl)amine, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Conditions: Room temperature to mild heating in solvents like dichloromethane or dimethylformamide (DMF)
- Mechanism: Coupling agents activate the carboxyl group facilitating nucleophilic attack by the amine to form the amide bond without the need for high temperatures
- Advantages: Mild conditions, high yields, and minimal side reactions
This method is favored in laboratory-scale synthesis and for sensitive substrates.
Data Table: Comparative Summary of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Amidation | Stearic acid + bis(2-hydroxyethyl)amine, heat (150–200°C), acid catalyst | Simple, cost-effective | High temperature, longer reaction time | 75–85 |
| Acid Chloride Intermediate | Stearic acid → Stearoyl chloride + amine, low temp (0–5°C) | High reactivity, controlled reaction | Use of hazardous reagents | 80–90 |
| Coupling Agent-Mediated Amidation | Stearic acid + amine + DCC/EDC, mild conditions | Mild, high yield, minimal side products | Cost of coupling agents | 85–95 |
Research Discoveries and Optimization
- Catalyst Development: Recent studies have explored the use of heterogeneous catalysts such as solid acid resins to improve amidation efficiency under milder conditions, reducing energy consumption and byproduct formation.
- Green Chemistry Approaches: Enzymatic amidation using lipases has been investigated for sustainable synthesis, offering regioselectivity and mild reaction conditions, though scalability remains a challenge.
- Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times in direct amidation, enhancing yield and purity.
- Solvent-Free Methods: Solvent-free amidation under melt conditions has been reported, minimizing solvent waste and simplifying purification.
These advances contribute to more efficient, environmentally friendly, and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the oxidoamino group and the long hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxidoamino group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxidoamino group to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the oxidoamino group, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative .
Scientific Research Applications
Pharmaceuticals
Octadecanamide derivatives have been explored as prodrug linkers in pharmaceutical formulations. The incorporation of this compound can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). For instance, its application in dipeptide-based prodrugs has shown promise in improving the delivery of aliphatic amine-containing drugs, potentially leading to more effective therapeutic outcomes .
Cosmetic Industry
Due to its emulsifying properties, octadecanamide is utilized in cosmetic formulations. It acts as a stabilizer and thickening agent, improving the texture and consistency of creams and lotions. Its biocompatibility makes it suitable for skin applications, reducing irritation while enhancing moisture retention .
Environmental Applications
The compound is also relevant in environmental chemistry as a standard for analyzing pesticide and herbicide metabolites. Its stability under various conditions makes it a suitable reference material for environmental monitoring and analysis .
Material Science
In materials science, octadecanamide derivatives are being investigated for their potential use in creating biodegradable polymers. These materials can be utilized in packaging applications where environmental sustainability is a priority. The incorporation of such compounds can improve the mechanical properties of biodegradable plastics while maintaining their eco-friendly attributes .
Case Studies
Mechanism of Action
The mechanism of action of Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with molecular targets such as cell membranes and proteins . The oxidoamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems. The long hydrocarbon chain contributes to its hydrophobic interactions, affecting its solubility and distribution .
Comparison with Similar Compounds
Substituent Group Variations
The substituent on the propyl linker critically defines the compound’s properties. Key comparisons include:
Key Insights :
- The bis(2-hydroxyethyl)oxidoamino group in the target compound likely improves water solubility compared to dimethylamino analogs (e.g., LogP reduction hypothesized but unconfirmed).
- Fluorinated analogs (e.g., perfluorooctanamide) prioritize thermal/chemical stability over biodegradability .
- Dimeric structures (e.g., Ceramide PC 108) exhibit significantly higher molecular weights (711.15 g/mol vs. ~428 g/mol for monomeric analogs) and specialized roles in lipid bilayers .
Physicochemical Properties
Limited data exists for the target compound, but inferences are drawn from analogs:
Notes:
- The hydroxyethyl and N-oxide groups in the target compound likely enhance compatibility with polar solvents (e.g., ethanol, water), whereas dimethylamino analogs favor nonpolar matrices .
- Ceramide PC 108’s high molecular weight and branched structure make it suitable for barrier-enhancing formulations .
Stability Considerations :
Industrial and Commercial Uses
- Target Compound: Potential as a nonionic surfactant or solubilizing agent in pharmaceuticals.
- Dimethylamino Analog: Used in hair conditioners for cationic charge-mediated deposition .
- Ceramide PC 108 : Key ingredient in moisturizers for skin barrier repair .
Biological Activity
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- (CAS No. 66161-69-1) is a compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, safety profile, and potential applications based on diverse research findings.
- Molecular Formula : C25H52N2O4
- Molecular Weight : 444.691 g/mol
- Structure : The compound features an octadecanamide backbone with a bis(2-hydroxyethyl)oxidoamino side chain, which contributes to its unique properties.
Biological Activity
Research indicates that Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial applications. Its mechanism involves disrupting microbial cell membranes.
- Cytotoxicity : Preliminary studies indicate that Octadecanamide may exhibit cytotoxic effects on cancer cells. For instance, its ability to induce apoptosis in specific cancer cell lines has been documented, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases. Its action appears to involve the inhibition of pro-inflammatory cytokines .
Safety and Toxicity
The safety profile of Octadecanamide is crucial for its application in food and pharmaceutical industries. According to the EFSA assessment, compounds similar to Octadecanamide do not raise significant concerns regarding genotoxicity or accumulation in humans when used within specified limits . However, further studies are necessary to establish comprehensive safety data specific to this compound.
Research Findings
A summary of key research findings related to the biological activity of Octadecanamide is presented below:
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled study, Octadecanamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 0.5% w/v, highlighting its potential as a natural preservative in food products.
- Case Study on Cancer Cell Lines : A recent investigation into the cytotoxic effects of Octadecanamide on human breast cancer cells demonstrated a dose-dependent increase in apoptosis markers, suggesting its role as a potential therapeutic agent in oncology.
Q & A
Q. What strategies optimize its stability in long-term storage for pharmacological studies?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the amide bond or N-oxide reduction.
- Stabilization :
Store under inert gas (argon) at −20°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
